5-Bromo-2-nitrothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

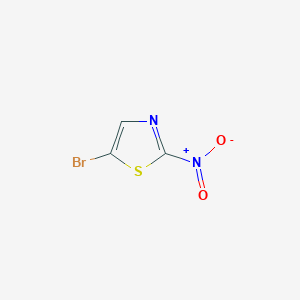

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBUHHOZDGNXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitrothiazole, a key heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. This document details its chemical and physical properties, outlines a likely synthetic protocol, and explores its role as a versatile building block in the development of bioactive molecules.

Core Compound Identification and Properties

2-Bromo-5-nitrothiazole is a substituted thiazole ring with the Chemical Abstracts Service (CAS) registry number 3034-48-8 . It is crucial to note that while the user query specified "5-Bromo-2-nitrothiazole," the widely recognized and commercially available compound with this structure is named 2-Bromo-5-nitrothiazole. This guide will proceed with the correct nomenclature.

Chemical and Physical Data

The fundamental properties of 2-Bromo-5-nitrothiazole are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 3034-48-8 | [1][2] |

| Molecular Formula | C₃HBrN₂O₂S | [1][2] |

| Molecular Weight | 209.02 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 85-88 °C (decomposes) | [3] |

| Boiling Point | 289.7 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane. | [3][4] |

| IUPAC Name | 2-bromo-5-nitro-1,3-thiazole | [1] |

Synthesis and Experimental Protocol

Proposed Synthesis of 2-Bromo-5-nitrothiazole

The synthesis can be conceptualized as a two-step process starting from the readily available 2-aminothiazole.

Figure 1: Proposed synthetic workflow for 2-Bromo-5-nitrothiazole.

Step 1: Bromination of 2-Aminothiazole

This procedure is adapted from the synthesis of 2-amino-5-bromothiazole.[5]

-

Materials: 2-Aminothiazole, Acetic Acid, Bromine.

-

Procedure:

-

Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromothiazole.

-

Step 2: Nitration of 2-Amino-5-bromothiazole (via Diazotization)

A common method to replace an amino group with a nitro group on an aromatic ring is through a Sandmeyer-type reaction.

-

Materials: 2-Amino-5-bromothiazole, Hydrochloric Acid, Sodium Nitrite, Sodium Nitrite in the presence of a copper catalyst.

-

Procedure:

-

Suspend 2-amino-5-bromothiazole (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite in the presence of a copper catalyst.

-

Add the cold diazonium salt solution to the sodium nitrite solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product, 2-bromo-5-nitrothiazole, can then be extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

-

Applications in Drug Discovery and Development

2-Bromo-5-nitrothiazole is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the bromine atom, which can be displaced through nucleophilic aromatic substitution, and the nitro group, which can be reduced to an amine for further functionalization.

Role as a Precursor for Bioactive Molecules

Derivatives of 2-amino-5-nitrothiazole have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterase, which are targets for neurodegenerative diseases.[6] The synthesis of these inhibitors often involves the use of a 2-substituted-5-nitrothiazole core, highlighting the importance of 2-bromo-5-nitrothiazole as a starting material.

Signaling Pathway Modulation

While direct studies on the modulation of signaling pathways by 2-bromo-5-nitrothiazole are limited, the known activity of its derivatives as enzyme inhibitors allows for the construction of a hypothetical signaling pathway. The diagram below illustrates the potential mechanism of action for a derivative of 2-bromo-5-nitrothiazole as a dual inhibitor of MAO and Acetylcholinesterase (AChE).

References

- 1. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-nitrothiazole molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols relevant to its synthesis and further functionalization.

Molecular Structure and IUPAC Name

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. In this compound, the bromine atom is attached at the 5th position and a nitro group is at the 2nd position of the thiazole ring.

The systematically assigned IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-bromo-5-nitro-1,3-thiazole . It is also commonly referred to as 2-bromo-5-nitrothiazole.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₃HBrN₂O₂S | |

| Molecular Weight | 209.02 g/mol | |

| CAS Number | 3034-48-8 | |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 85-88 °C (decomposes) | |

| Boiling Point | 289.7 °C at 760 mmHg | |

| Density | 2.127 g/cm³ (estimate) | |

| Flash Point | 129 °C | |

| Solubility | Slightly soluble in water | |

| pKa | -2.84 ± 0.10 (Predicted) | |

| ¹H NMR | Spectra available | |

| ¹³C NMR | Spectra available | |

| Mass Spectrometry | Spectra available (electron ionization) | |

| IR Spectrum | Spectra available |

Experimental Protocols

Detailed methodologies for the synthesis and a common subsequent reaction of this compound are provided below.

Protocol 1: Synthesis of this compound via Nitration of 2-Bromothiazole (Proposed)

Materials:

-

2-Bromothiazole

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Nitration Reaction: Dissolve 2-bromothiazole in a minimal amount of concentrated sulfuric acid in a separate flask and cool it in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromothiazole, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 5-position of the thiazole ring.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-nitrothiazole.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction described in Protocol 2.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 2-Bromo-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitrothiazole is a halogenated nitrothiazole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a thiazole ring substituted with both an electron-withdrawing nitro group and a reactive bromo group, makes it a versatile intermediate for the development of novel therapeutic agents, particularly in the realm of antimicrobial drug discovery.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-bromo-5-nitrothiazole, including detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

2-Bromo-5-nitrothiazole is typically a pale yellow to yellow crystalline solid at room temperature.[1] The presence of the bromo and nitro groups contributes to the molecule's overall polarity, influencing its solubility and reactivity.[1]

Table 1: Physical and Chemical Properties of 2-Bromo-5-nitrothiazole

| Property | Value | Source(s) |

| Molecular Formula | C₃HBrN₂O₂S | [3] |

| Molecular Weight | 209.02 g/mol | [4] |

| CAS Number | 3034-48-8 | [3] |

| Appearance | Pale yellow to yellow crystalline powder | [1] |

| Melting Point | 85-91 °C | [2] |

| Solubility | Soluble in polar solvents like DMSO and DMF; low solubility in non-polar solvents. | [1] |

| Density | 2.0108 g/cm³ | [1] |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-bromo-5-nitrothiazole.

Table 2: Spectral Data of 2-Bromo-5-nitrothiazole

| Technique | Data Reference | Source(s) |

| ¹H NMR | Spectra available | [4] |

| ¹³C NMR | Spectra available | [5] |

| Infrared (IR) Spectroscopy | Spectra available (KBr pellet) | [4] |

| Mass Spectrometry (MS) | GC-MS data available | [4] |

Experimental Protocols

Synthesis of 2-Bromo-5-nitrothiazole

Materials:

-

2-Bromothiazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Dichloromethane or other suitable organic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining a low temperature.

-

To this nitrating mixture, add 2-bromothiazole dropwise, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude 2-bromo-5-nitrothiazole can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum.[9]

Analytical Characterization

Infrared (IR) Spectroscopy (KBr Pellet Method):

-

Grind a small amount of the purified 2-bromo-5-nitrothiazole with dry potassium bromide (KBr) powder in an agate mortar and pestle.[10][11]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum using an FTIR spectrometer.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of 2-bromo-5-nitrothiazole in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[15][16][17][18]

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of 2-bromo-5-nitrothiazole in a volatile organic solvent.

-

Inject the sample into a GC-MS system equipped with an appropriate capillary column.

-

Run a temperature program to separate the components, and acquire the mass spectrum of the eluting compound.[19]

Chemical Reactivity and Applications

2-Bromo-5-nitrothiazole is a valuable intermediate in organic synthesis due to the reactivity of its functional groups. The bromine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[6] The nitro group can be reduced to an amino group, providing a handle for further derivatization, such as in the synthesis of 2-amino-5-nitrothiazole.[20][21][22][23]

This reactivity makes 2-bromo-5-nitrothiazole a key pharmacophore in the development of new drugs.[2] It is particularly prominent in the synthesis of antimicrobial agents, where the nitrothiazole moiety is believed to be responsible for the biological activity.[24][25][26][27][28]

Biological Activity and Signaling Pathways

The biological activity of nitrothiazole derivatives is primarily attributed to the nitro group.[24][25] It is suggested that the mode of action is bactericidal.[24][25] While a specific signaling pathway directly involving 2-bromo-5-nitrothiazole is not detailed in the provided search results, its role as a precursor for various bioactive molecules indicates its importance in targeting biological pathways.[2] The bromo and nitro substituents are thought to contribute to its efficacy in targeting these pathways.[2]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of 2-bromo-5-nitrothiazole, as well as a conceptual representation of its role in drug discovery.

Caption: General workflow for the synthesis, purification, and analysis of 2-bromo-5-nitrothiazole.

Caption: Conceptual logic of utilizing 2-bromo-5-nitrothiazole in drug discovery.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiazole, 2-bromo-5-nitro- [webbook.nist.gov]

- 4. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firsthope.co.in [firsthope.co.in]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. scienceijsar.com [scienceijsar.com]

- 12. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 15. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, CDCl3, simulated) (NP0033058) [np-mrd.org]

- 16. rsc.org [rsc.org]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 21. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 22. prepchem.com [prepchem.com]

- 23. nbinno.com [nbinno.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-nitrothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-nitrothiazole, a key intermediate in the pharmaceutical and agrochemical industries. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Note on Nomenclature: The compound discussed in this guide, this compound (CAS No. 3034-48-8), is frequently referred to in scientific literature and chemical databases as 2-Bromo-5-nitrothiazole. Both names refer to the same chemical entity. For consistency, this guide will use the name this compound, while acknowledging the alternative nomenclature.

Core Physical and Chemical Properties

| Property | Value |

| CAS Number | 3034-48-8[1][2] |

| Molecular Formula | C₃HBrN₂O₂S[1][2] |

| Molecular Weight | 209.02 g/mol [1][2] |

| Appearance | Pale yellow to yellow crystalline powder[3] |

| Melting Point | 85-88 °C (decomposes)[2] |

Solubility Data

Currently, specific quantitative experimental data on the solubility of this compound in various organic solvents is limited in publicly accessible literature. However, based on its chemical structure, which includes a polar nitro group and a halogen, qualitative solubility information is available. The compound is generally considered to be soluble in polar organic solvents and has low solubility in non-polar solvents. A calculated water solubility value is also available.

| Solvent | Qualitative Solubility | Quantitative Solubility (Calculated) |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble[3] | Not Available |

| Dimethylformamide (DMF) | Likely Soluble[3] | Not Available |

| Ethanol | Soluble | Not Available |

| Dichloromethane | Soluble | Not Available |

| Water | Slightly Soluble | log10WS: -2.81 mol/L[4] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.

Objective:

To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, DMF, Ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Vials with screw caps

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The exact amount of solid should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To further separate the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a 0.45 µm filter.

-

-

Quantification:

-

Transfer the collected supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely evaporated, weigh the container with the dried solute.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty container.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used (mL)) * 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 5-Bromo-2-nitrothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-nitrothiazole (CAS No: 3034-48-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of publicly archived experimental spectra, this document presents an analysis of expected spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided, along with a logical workflow for the synthesis of the title compound.

Predicted Spectral Data

The following sections summarize the anticipated quantitative data for this compound. These values are derived from the analysis of its chemical structure, which features a thiazole ring substituted with a highly electronegative nitro group and a bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal corresponding to the lone proton on the thiazole ring (H-4). The strong electron-withdrawing effects of the adjacent nitro group and the nitrogen and sulfur heteroatoms will significantly deshield this proton, shifting its resonance downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet (s) | 1H | H-4 |

| Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. |

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals, one for each carbon atom in the thiazole ring. The chemical shifts are influenced by the attached substituents and the heteroatoms within the ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 - 165 | C-2 (C-Br) |

| ~145 - 155 | C-5 (C-NO₂) |

| ~120 - 130 | C-4 (C-H) |

| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group. The vibrations of the thiazole ring and the carbon-bromine bond will also be present, though they may be in the more complex fingerprint region.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1570 - 1490 | Strong | Asymmetric NO₂ Stretch |

| ~1390 - 1300 | Strong | Symmetric NO₂ Stretch |

| ~1600 - 1450 | Medium-Weak | Thiazole ring C=C and C=N stretching |

| ~3100 - 3000 | Weak | Aromatic C-H Stretch |

| ~800 - 600 | Medium-Strong | C-Br Stretch |

| Sample Preparation: KBr pellet or ATR-FTIR. |

Mass Spectrometry (MS)

The mass spectrum, typically acquired via electron ionization (EI), will show a prominent molecular ion peak. A key feature will be the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Interpretation |

| 209/211 | [M]⁺ Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotopes) |

| 163/165 | [M - NO₂]⁺ (Loss of the nitro group) |

| 130 | [M - Br]⁺ (Loss of the bromine radical) |

| 84 | [M - Br - NO₂]⁺ (Loss of bromine and nitro group) |

| Ionization Method: Electron Ionization (EI) at 70 eV. |

Experimental Protocols

The following are generalized methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply a line broadening factor (0.3 Hz for ¹H; 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet preparation, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans co-added.

-

A background spectrum of the clean ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) system for volatile compounds.

-

Instrumentation: A GC-Mass Spectrometer.

-

GC Conditions (if applicable):

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a suitable low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-300 m/z.

-

Synthetic Workflow Visualization

This compound can be synthesized from the readily available 2-amino-5-nitrothiazole via a Sandmeyer reaction. This process involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide salt.

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-nitrothiazole, a key intermediate in the development of novel therapeutics. This document details the synthetic pathway, experimental protocols, and extensive characterization data, including spectroscopic and physical properties.

Introduction

This compound is a halogenated nitrothiazole derivative that serves as a versatile building block in medicinal chemistry. The thiazole ring is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties. The presence of the electron-withdrawing nitro group and the bromine atom on the thiazole ring significantly influences the molecule's reactivity and biological profile, making it a compound of interest for the design and synthesis of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available precursor, 2-amino-5-nitrothiazole. The overall synthetic workflow involves two main stages: the synthesis of the 2-amino-5-nitrothiazole precursor and its subsequent conversion to this compound via diazotization and bromination.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-nitrothiazole

A common method for the preparation of 2-amino-5-nitrothiazole involves the reaction of a halogenated nitroetheneamine with thiourea.[1]

-

Step 1.1: Halogenation of N,N-dimethyl-2-nitroetheneamine To a stirred mixture of N,N-dimethyl-2-nitroetheneamine (1 equivalent) in acetic acid, cooled to 17°C, bromine (1 equivalent) is added at a rate that maintains the reaction temperature below 25°C.[2] An orange solid may form during the addition.

-

Step 1.2: Reaction with Thiourea After stirring the resulting slurry for 10 minutes, thiourea (1 to 1.5 equivalents) is added. The reaction is exothermic, and a yellow solid forms. The mixture is stirred for 1 hour.

-

Step 1.3: Hydrolysis and Isolation The reaction mixture is diluted with water. The pH is adjusted to between 4 and 5 with a base such as ammonium hydroxide, while keeping the temperature below 30°C. The pH is then finally adjusted to 7. The precipitated 2-amino-5-nitrothiazole is collected by filtration, washed with water, and dried.[2]

Stage 2: Synthesis of this compound via Sandmeyer Reaction

The conversion of the amino group of 2-amino-5-nitrothiazole to a bromo group is achieved through a Sandmeyer reaction. This involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) bromide catalyst.[3][4]

-

Step 2.1: Diazotization of 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole (1 equivalent) is suspended in an acidic medium, typically hydrobromic acid (HBr). The suspension is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 equivalents) in cold water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt.[5]

-

Step 2.2: Sandmeyer Bromination In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr is prepared and cooled to 0°C. The cold diazonium salt solution is then slowly added to the CuBr solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and may require gentle heating (e.g., 60-70°C) for about an hour to ensure complete reaction.[5]

-

Work-up and Purification The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are washed with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic and physical methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃HBrN₂O₂S |

| Molecular Weight | 209.02 g/mol [6] |

| Appearance | Yellow to brown crystalline powder[7] |

| Melting Point | 84-91°C[7] |

| CAS Number | 3034-48-8[6] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single signal for the proton on the thiazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | H-4 |

| Predicted data based on structurally similar compounds. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-2 |

| ~145-150 | C-5 |

| ~130-135 | C-4 |

| Predicted data based on general chemical shift ranges for thiazole derivatives. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100 | C-H stretch (aromatic) | Weak |

| ~1550 & ~1350 | N-O stretch (nitro group) | Strong |

| ~1600 | C=N stretch (thiazole ring) | Medium |

| ~700-800 | C-Br stretch | Medium |

| Predicted data based on characteristic infrared absorption frequencies. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

| m/z (relative intensity, %) | Assignment |

| 209/211 (M⁺/M⁺+2) | Molecular ion (presence of Bromine) |

| 163/165 | [M - NO₂]⁺ |

| 130 | [M - Br]⁺ |

| Predicted fragmentation pattern based on the structure. |

Biological Activity and Signaling Pathways

Nitrothiazole derivatives are known for their broad-spectrum antimicrobial and potential anticancer activities. The biological activity is often attributed to the reductive metabolism of the nitro group within the target cells.

Caption: Proposed mechanism of action for nitrothiazole compounds.

The proposed mechanism of action for this compound involves its entry into the target cell, where it undergoes reductive activation by nitroreductase enzymes. This process generates reactive nitrogen species that can induce oxidative stress and form covalent adducts with essential cellular macromolecules such as DNA, proteins, and lipids. This widespread cellular damage ultimately leads to the inhibition of cell growth and, in many cases, cell death.[8] This mechanism contributes to the observed antibacterial and potential anticancer activities of this class of compounds.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. This technical guide provides a detailed roadmap for its synthesis and comprehensive characterization. The outlined experimental protocols and spectroscopic data will be a valuable resource for researchers working on the development of novel thiazole-based therapeutic agents. The understanding of its proposed mechanism of action further aids in the rational design of new and more effective drug candidates.

References

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-nitrothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-bromo-2-nitrothiazole derivatives. The inherent chemical properties of the thiazole ring, combined with the electron-withdrawing effects of the nitro group and the halogenation at the 5-position, make this scaffold a compelling starting point for the development of novel therapeutic agents. This document synthesizes findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of key workflows and structure-activity relationships to guide future research and development.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically begins with the commercially available 2-amino-5-nitrothiazole. A common synthetic strategy involves nucleophilic substitution reactions to introduce various functional groups.

A general workflow for the synthesis of many 5-nitrothiazole-based compounds, which can be adapted for this compound, follows a multi-step process. For instance, the synthesis of N-substituted 5-nitro-2-aminothiazoles often starts with the acylation of 2-amino-5-nitrothiazole.[1]

Caption: General synthetic workflow for this compound derivatives.

A foundational method for creating the 2-aminothiazole core itself is the Hantzsch thiazole synthesis.[2] While many studies begin with pre-formed nitrothiazoles, this method is crucial for generating the initial scaffold. A one-pot method for creating highly functionalized 5-bromo-2-aminothiazoles involves the bromination of α-active methylene ketones, followed by treatment with potassium thiocyanate and condensation with primary amines.[3]

Biological Activities and Quantitative Data

Derivatives of the 5-nitrothiazole and related benzothiazole scaffolds exhibit a wide range of biological activities, including antiparasitic, anticancer, and antimicrobial effects. The introduction of a bromine atom at the 5-position is a known strategy for enhancing the potency of antimicrobial agents.[2][4]

Antiparasitic Activity

Nitrothiazole-containing compounds are known to possess significant antiparasitic properties.[1] A series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated as antitrypanosomatid agents, showing activity against Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani.[1]

Table 1: Antiparasitic Activity of 5-Nitrothiazole Derivatives

| Compound ID/Reference | Target Organism | Activity Metric | Value (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 6 [1] | T. cruzi amastigotes | IC50 | 0.23 | 87 |

| Compound 7 [1] | T. cruzi amastigotes | IC50 | 0.35 | 114 |

| Compound 8 [1] | T. cruzi amastigotes | IC50 | 0.96 | 42 |

| Compound 9 [1] | L. donovani | IC50 | 2.6 | >3.8 |

| Compound 12 [1] | L. donovani | IC50 | 1.8 | >5.6 |

| Compound 18g [5][6] | T. b. rhodesiense | IC50 | 0.11 | 255 |

| Compound 18g [5][6] | T. cruzi | IC50 | 0.90 | 31 |

| Compound 18g [5][6] | L. donovani | IC50 | 0.18 | 156 |

Note: The compounds in Table 1 are 5-nitro-2-aminothiazole derivatives, not all containing a 5-bromo substitution. They are included to demonstrate the potent antiparasitic activity of the core scaffold.

The mechanism for some nitro-containing drugs involves metabolic reduction of the nitro group, but this is not always the case for 5-nitrothiazoles like Nitazoxanide (NTZ).[7] For certain antitrypanosomal compounds, the activity is dependent on Type I nitroreductases present in the parasite.[1][5]

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology. Derivatives of 2-amino, 5-nitrothiazole have demonstrated inhibitory effects on cancer cell migration and, in some cases, significant cytotoxicity against cancer cell lines like the triple-negative breast cancer line MDA-MB-231.

Table 2: Anticancer Activity of Nitrothiazole and Benzothiazole Derivatives

| Compound ID/Reference | Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| Compound 21 [8][9] | AChE (target) | IC50 | 0.264 |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione [10] | MDA-MB-231 (Breast) | Cytotoxicity | Significant at 100 µM |

| Compound 4b (Brominated) [11] | MCF-7 (Breast) | IC50 | 31.5 ± 1.91 |

| Compound 4b (Brominated) [11] | HepG2 (Liver) | IC50 | 51.7 ± 3.13 |

| Compound 41c (Bromo-substituted) [4] | E. coli (target) | MIC | 3.1 µg/ml |

| Compound 41c (Bromo-substituted) [4] | P. aeruginosa (target) | MIC | 6.2 µg/ml |

Note: This table includes various thiazole derivatives to highlight the role of bromo-substitution in enhancing biological activity.

The proposed mechanism for some anticancer thiazole derivatives involves the inhibition of critical enzymes or interaction with cellular processes that control proliferation and migration.[10][11]

Caption: Putative mechanism of action for anticancer thiazole derivatives.

Antimicrobial Activity

Nitrothiazole derivatives exhibit pronounced antibacterial activities, with a bactericidal mode of action.[12] Their efficacy against anaerobic bacteria is particularly noteworthy, with minimum inhibitory concentrations (MICs) lower than many common antibiotics.[12] The antimicrobial action of related compounds like bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to stem from the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent inhibition of microbial growth.[13]

Table 3: Antimicrobial Activity of Nitrothiazole and Related Derivatives

| Compound ID/Reference | Target Organism | Activity Metric | Value (µg/mL) |

|---|---|---|---|

| Nitrothiazole derivatives [12] | Anaerobic bacteria | MIC | Extremely low (not quantified) |

| Compound 41c (Bromo-substituted) [4] | E. coli | MIC | 3.1 |

| Compound 41c (Bromo-substituted) [4] | P. aeruginosa | MIC | 6.2 |

| Compound 41c (Bromo-substituted) [4] | B. cereus | MIC | 12.5 |

The nitro group on the thiazole ring is suggested to be the key chemical structure responsible for the excellent antibacterial activities.[12]

Experimental Protocols

General Synthesis of 2-Chloro-N-(5-nitrothiazol-2-yl)acetamide

This protocol describes the synthesis of a key intermediate used for further derivatization.[1]

-

Suspension Preparation: A suspension of 5-nitrothiazol-2-amine (1 equivalent) and triethylamine (1.1 equivalents) in 10 mL of dichloromethane is prepared in a flask.

-

Acylation: A solution of 2-chloroacetyl chloride (1.1 equivalents) in 5-7 mL of dichloromethane is added dropwise to the suspension.

-

Reaction: The reaction is left to stir overnight at room temperature.

-

Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:petroleum ether (75:25) solvent system.

In Vitro Antiparasitic Assay (T. cruzi Amastigotes)

This protocol is adapted from methodologies used to assess anti-amastigote activity.[14]

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and incubated at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for adherence.

-

Infection: Trypanosoma cruzi trypomastigotes are added to the macrophages at a ratio of 10 parasites per cell. The plate is incubated for 3 hours to allow for infection.

-

Removal of Parasites: After the interaction period, non-internalized parasites are removed by washing the wells.

-

Compound Addition: The plates are incubated for another 48 hours. Following this, the test compounds (this compound derivatives) are added at various concentrations (e.g., from 0.1 µM to 100 µM).

-

Incubation: The cells are incubated with the compounds for 96 hours under the same conditions.

-

Quantification: The number of intracellular amastigotes is quantified, typically using microscopy after staining, and compared to untreated controls to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.[10][11]

-

Cell Seeding: Human cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion

The this compound scaffold and its close derivatives represent a versatile and potent class of compounds with significant therapeutic potential. The available data strongly support their activity against a range of parasites, cancer cell lines, and bacteria. The presence of the 5-bromo substituent often enhances biological efficacy, making it a key feature for future drug design. This guide provides the foundational data, protocols, and conceptual frameworks necessary for researchers to build upon existing knowledge and explore the full potential of these promising molecules in the field of drug discovery.

References

- 1. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CTT Journal [cttjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.unl.pt [research.unl.pt]

Potential Therapeutic Targets of 5-Bromo-2-nitrothiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 5-Bromo-2-nitrothiazole analogs and their potential therapeutic applications. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document outlines their potential therapeutic targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Overview of this compound Analogs

The this compound core structure is a key pharmacophore that imparts significant biological activity. The electron-withdrawing nitro group and the halogen bromine atom play crucial roles in the chemical reactivity and biological interactions of these molecules. Research has explored their potential in various therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology.

Potential Therapeutic Targets and Mechanisms of Action

This compound analogs have been investigated for their effects on a variety of biological targets. The primary areas of investigation include their roles as enzyme inhibitors and antimicrobial agents.

Enzyme Inhibition in Neurodegenerative Diseases

Certain analogs have been identified as potent inhibitors of enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Some 2-amino-5-nitrothiazole derived semicarbazones have demonstrated dual inhibitory activity against both MAO and cholinesterase enzymes.[1] The inhibition of MAO-B is particularly relevant for Parkinson's disease, while cholinesterase inhibition is a key strategy in managing Alzheimer's disease. Kinetic studies have suggested a mixed-type inhibition, indicating that these compounds may bind to both the active site and allosteric sites of the enzymes.[1]

Antimicrobial and Antiparasitic Activity

The nitrothiazole moiety is a well-known feature in antimicrobial and antiparasitic drugs. Analogs of this compound have shown promise in combating a range of pathogens.

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibition: Analogs of Nitazoxanide, which contains a 5-nitrothiazole ring, are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR).[2] This enzyme is crucial for the anaerobic metabolism of various bacteria and parasites.[2] The proposed mechanism involves the abstraction of a proton from the thiamine pyrophosphate cofactor of PFOR, thereby disrupting the energy metabolism of the pathogen.[2]

-

Oxidation of Essential Protein Thiols: A proposed mechanism of action for some antimicrobial compounds containing a 5-bromo-5-nitro moiety is the oxidation of essential protein thiols.[3] This leads to the inhibition of critical enzyme activity and subsequent microbial growth inhibition.[3]

-

Antitrypanosomal Activity: 5-nitro-2-aminothiazole-based compounds have shown activity against Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African trypanosomiasis, respectively.[4] While the exact mechanism is not fully elucidated, it appears to be independent of the type I nitroreductases that activate other nitro-based drugs.[4]

-

Antibacterial Target - MurB Inhibition: Molecular docking studies have suggested that the enzyme MurB, which is involved in the biosynthesis of the bacterial cell wall, is a probable target for some 2-aminothiazole derivatives.[5][6]

-

Antifungal Target - Lanosterol 14α-demethylase (CYP51) Inhibition: For antifungal activity, the inhibition of lanosterol 14α-demethylase (CYP51) is a likely mechanism for 2-aminothiazole derivatives.[5][7] This enzyme is a key component of the fungal cell membrane biosynthesis pathway.

Anticancer Activity

The 2-aminothiazole scaffold is a recognized pharmacophore in the development of anticancer agents.[5]

-

Induction of Apoptosis and Cell Cycle Arrest: The proposed mechanism of action for many anticancer 2-aminothiazole derivatives involves the induction of apoptosis and arrest of the cell cycle.[5] These effects are often mediated through the modulation of key signaling pathways within cancer cells. Derivatives of 2-amino, 5-nitrothiazole have shown inhibitory effects on cancer cell migration and, in some cases, cytotoxic effects.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound analogs and related compounds against various therapeutic targets.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Test Organism/Source | IC50 / Inhibition | Reference |

| 2-amino-5-nitrothiazole derived semicarbazones | MAO-A | Rat brain mitochondria | Most compounds showed preferential inhibition towards MAO-B | [1] |

| 2-amino-5-nitrothiazole derived semicarbazones | MAO-B | Rat brain mitochondria | Most compounds showed preferential inhibition towards MAO-B | [1] |

| 2-amino-5-nitrothiazole derived semicarbazones | Acetylcholinesterase (AChE) | Rat brain | Mixed-type inhibition observed | [1] |

| 2-amino-5-nitrothiazole derived semicarbazones | Butyrylcholinesterase (BuChE) | Equine serum | Mixed-type inhibition observed | [1] |

| 2-phenylthiazole derivatives | Lanosterol 14α-demethylase (CYP51) | Various fungal strains | Compound B9 showed potent inhibitory activity | [7] |

Table 2: Antimicrobial and Antiparasitic Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| 2-amino-5-nitrothiazole amide analogues of Nitazoxanide | Helicobacter pylori | MIC | Improved activity over counterparts | [2] |

| 2-amino-5-nitrothiazole amide analogues of Nitazoxanide | Campylobacter jejuni | MIC | Improved activity over counterparts | [2] |

| 2-amino-5-nitrothiazole amide analogues of Nitazoxanide | Clostridium difficile | MIC | Comparable activity to counterparts | [2] |

| 5-nitro-2-aminothiazole-based amides | Trypanosoma cruzi amastigotes | IC50 | Compound 6 was ~4-fold more potent than benznidazole | [4] |

| 5-nitro-2-aminothiazole-based amides | Trypanosoma brucei brucei | - | Moderately active | [4] |

| 5-nitro-2-aminothiazole-based amides | Leishmania donovani | - | Moderately active | [4] |

| Functionally substituted 2-aminothiazole derivatives | Various bacterial strains | MIC | Potent antibacterial agents, some more active than ampicillin and streptomycin | [6] |

| Functionally substituted 2-aminothiazole derivatives | Various fungal strains | MIC | Good antifungal activity, better than ketoconazole and bifonazole | [6] |

Table 3: Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa | 1.6 ± 0.8 | [5] |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 | Statistically significant cytotoxic effect at 100 µM/L | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols cited in the literature for evaluating the therapeutic potential of this compound analogs.

Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[9]

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a control (e.g., vehicle-treated cells).

-

Antimicrobial Susceptibility Testing: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[6]

-

Materials:

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration

-

Test compounds and reference antibiotics/antifungals

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Materials:

-

Kinase, substrate, and ATP

-

Assay buffer

-

384-well plates

-

Luminescence-based ADP detection kit

-

Plate reader

-

-

Procedure:

-

Add the kinase and substrate to the wells of a 384-well plate.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.[9]

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).[9]

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.[9]

-

Measure the luminescence using a plate reader.[9]

-

Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.[9]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the therapeutic targeting of this compound analogs.

Caption: Proposed mechanism of PFOR inhibition by this compound analogs.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway via CYP51.

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound analogs represent a versatile scaffold with significant potential for the development of new therapeutic agents. The available data highlight their promise as enzyme inhibitors for neurodegenerative diseases, and as antimicrobial, antiparasitic, and anticancer agents.

Further research is warranted to:

-

Elucidate the precise mechanisms of action for their antitrypanosomal and anticancer activities.

-

Conduct comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these analogs for specific targets.

-

Perform in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

This guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the current state of knowledge and a framework for future investigations into this promising class of compounds.

References

- 1. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CTT Journal [cttjournal.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Versatility of 5-Bromo-2-nitrothiazole: A Technical Guide to its Applications in Drug Discovery and Beyond

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-Bromo-2-nitrothiazole is a versatile and highly reactive building block that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive bromo substituent, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the development of enzyme inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Core Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, primarily through nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile.[1] This allows for the introduction of diverse functionalities, leading to the generation of compound libraries with a wide range of biological activities.

Inhibition of c-Jun N-terminal Kinase (JNK)

A significant application of this compound is in the synthesis of potent and selective inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme implicated in inflammatory diseases, neurodegenerative disorders, and cancer.[1] The synthesis involves the nucleophilic substitution of the bromo group with a thiol-containing moiety, such as a benzothiazole-2-thiol, to yield 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives.[1]

This protocol details the synthesis of a representative JNK inhibitor.

Materials:

-

This compound

-

Benzothiazole-2-thiol

-

Sodium methoxide (NaOMe) solution (0.5 M in methanol)

-

Methanol (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of benzothiazole-2-thiol (1.0 mmol) in methanol (5 mL), add sodium methoxide solution (1.2 mmol, 2.4 mL of 0.5 M solution) at room temperature.

-

Stir the mixture for 5 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1 N HCl.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water (2 x 30 mL), followed by hexanes (2 x 30 mL), and finally with 10% ethyl acetate in hexanes (2 x 30 mL).

-

Dry the solid to yield the final product.[1]

Inhibition of Monoamine Oxidase (MAO) and Cholinesterases

While not directly synthesized from this compound, derivatives of the closely related 2-amino-5-nitrothiazole have been functionalized with bromo-containing moieties to create potent inhibitors of monoamine oxidase (MAO) and cholinesterases, enzymes relevant to the treatment of neurodegenerative diseases.[2] This highlights the potential for incorporating the this compound core in the design of novel enzyme inhibitors.

Quantitative Biological Data

The following tables summarize the inhibitory activities of various compounds derived from or related to this compound.

Table 1: JNK Inhibition by 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole Derivatives

| Compound ID | R Group on Benzothiazole | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |

| BI-87G3 | H | 1.5 | 0.8 | 0.5 |

| BI-87D10 | 6-Methoxy | 2.5 | 1.2 | 0.9 |

| BI-87D12 | 6-Methyl | 3.0 | 1.5 | 1.1 |

| BI-87D5 | 6-Nitro | 4.5 | 2.8 | 2.0 |

Data extracted from structure-activity relationship studies.[1]

Table 2: Inhibition of MAO and Cholinesterases by Bromo-substituted Semicarbazone Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

| 4 | MAO-B | 0.212 |

| 21 | Acetylcholinesterase (AChE) | 0.264 |

| 17 | Butyrylcholinesterase (BuChE) | 0.024 |

These compounds are 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (4), 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (21), and 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide (17) respectively.[2]

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action of the JNK inhibitors derived from this compound, a diagram of the JNK signaling pathway is provided below.

Caption: The c-Jun N-terminal kinase (JNK) signaling pathway.

The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its application in the synthesis of potent JNK inhibitors demonstrates its potential for generating novel therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the further exploration and exploitation of this promising chemical entity in the development of new and effective treatments for a range of human diseases. The continued investigation into the reactivity and applications of this compound is poised to yield further breakthroughs in medicinal chemistry and beyond.

References

Unraveling the Biological Activity of 5-Bromo-2-nitrothiazole: An In-Depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound 5-bromo-2-nitrothiazole is a molecule of significant interest in medicinal chemistry and drug development. Its thiazole core, substituted with a bromine atom and a nitro group, suggests a potential for diverse biological activities. While direct and extensive research on the specific mechanism of action of this compound is not yet widely published, by examining the activities of structurally related compounds, we can infer and propose putative mechanisms. This technical guide synthesizes the available data on analogous compounds to provide a comprehensive overview of the likely biological targets and pathways of this compound, alongside relevant experimental protocols and quantitative data to guide future research.

Postulated Mechanisms of Action

Based on the known biological activities of similar nitrothiazole and brominated nitro compounds, two primary mechanisms of action can be postulated for this compound: inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) and the oxidation of essential protein thiols.

Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

A significant body of research on 2-amino-5-nitrothiazole derivatives, which are structural analogs of this compound, points towards the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) as a key mechanism of antimicrobial activity.[1][2] PFOR is a crucial enzyme in the energy metabolism of anaerobic bacteria and parasites, responsible for the oxidative decarboxylation of pyruvate to produce acetyl-CoA.[1] The 5-nitro group on the thiazole ring is believed to be critical for this activity.[3]

The proposed mechanism involves the nitro group of the thiazole ring, which is not metabolically reduced in the same way as other nitro-containing drugs.[1] Instead, the molecule is thought to act as a competitive inhibitor of PFOR.[1]

Oxidation of Essential Protein Thiols

Another plausible mechanism, drawn from studies on the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox), involves the oxidation of essential protein thiols.[4][5] This mechanism suggests that the compound can react with sulfhydryl groups (-SH) present in cysteine residues of critical enzymes. The oxidation of these thiols to disulfides can lead to conformational changes in the proteins, thereby inhibiting their enzymatic activity and disrupting cellular processes.[4][5] This broad-spectrum activity could affect a variety of microbial enzymes.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is scarce in the reviewed literature, the following table summarizes the activity of structurally related compounds, which can serve as a benchmark for future studies.

| Compound/Derivative Class | Target/Organism | Assay Type | Value | Reference |

| 2,4-dinitrophenyl-4-(4-tert-butylbenzyl)piperazine-1-carbodithioate | Monoacylglycerol lipase (MAGL) | IC50 | 154 nM | [6] |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa Cancer Cell Line | IC50 | 1.6 ± 0.8 µM | [7] |

| Dasatinib (2-aminothiazole derivative) | Pan-Src Kinase | Inhibition | Subnanomolar | [7] |

| Aryl 2-aminothiazole | CK2α | IC50 | 3.4 µM | [7] |

| Thiazolyl-thiourea derivatives | Staphylococcal species | MIC | 4 to 16 µg/mL | [7] |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki | 0.008 ± 0.001 μM | [8] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki | 0.124 ± 0.017 μM | [8] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki | 0.129 ± 0.030 μM | [8] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki | 0.083 ± 0.041 μM | [8] |

Key Experimental Protocols

To investigate the postulated mechanisms of action for this compound, the following experimental protocols are recommended.

PFOR Enzyme Inhibition Assay

This assay is designed to determine if this compound can inhibit the activity of the PFOR enzyme.

Materials:

-

Purified PFOR enzyme from a relevant anaerobic organism.

-

Pyruvate (substrate).

-

Coenzyme A.

-

Ferredoxin or a suitable electron acceptor.

-

This compound (test compound).

-